2-Pteridinol

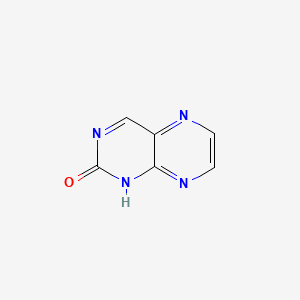

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pteridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O/c11-6-9-3-4-5(10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXIHLCLIOQWRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C=NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343563 |

Source

|

| Record name | 2-Pteridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-24-8 |

Source

|

| Record name | 2-Pteridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of 2-Pteridinol in Nature

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Pteridinol

Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings that are widely distributed in the natural world.[1][2] They play crucial roles in a variety of biological processes, serving as pigments, enzymatic cofactors, and signaling molecules.[1][3] The parent compound of the pterin family, 2-amino-4-hydroxypteridine, forms the core of essential cofactors like folic acid and biopterin.[4] 2-Pteridinol, also known as 2-hydroxypteridine, represents a fundamental structure within this class. While not as extensively studied as its more complex derivatives, understanding its origins and isolation provides a foundational framework for the broader field of pteridine chemistry and its applications in drug discovery and diagnostics.

This technical guide provides a comprehensive overview of the discovery, natural occurrence, and the methodologies for the isolation and characterization of 2-Pteridinol. It is designed to equip researchers with the necessary knowledge to work with this and related pteridine compounds.

The Chemical Nature of 2-Pteridinol: A Story of Tautomerism

A critical aspect of 2-Pteridinol's chemistry is its existence in tautomeric forms. The compound can exist as the lactim tautomer, 2-hydroxypteridine, or the lactam tautomer, 2-pteridinone. The equilibrium between these two forms is influenced by the solvent environment, with polar solvents favoring the 2-pteridinone form. For the purpose of this guide, "2-Pteridinol" will be used as a general term, with the specific tautomeric form clarified where relevant.

Part 1: Discovery and Natural Occurrence

The discovery of pteridines is intrinsically linked to the study of insect pigments in the late 19th and early 20th centuries.[2][5] Early researchers, such as F. Gowland Hopkins, isolated what were then termed "lepidotic acids" from the wings of pierid butterflies.[5] These compounds were later identified as derivatives of a novel heterocyclic system, which was named "pteridine" from the Greek pteron, meaning wing.[5]

While a singular, definitive publication marking the "first" isolation of 2-Pteridinol from a natural source is not readily apparent in the historical literature, its existence was inferred from the systematic degradation and characterization of more complex pteridines isolated from various natural sources, most notably the fruit fly, Drosophila melanogaster. The pioneering work of researchers like H.S. Forrest and H.K. Mitchell in the mid-20th century on the pteridine content of Drosophila laid the groundwork for the identification of numerous pteridine compounds.[1] Their methods of extraction and chromatography were foundational for the separation of these closely related molecules.[1] Pteridines, including simpler structures, have been identified in various insects, where they contribute to eye and body coloration, as well as in microorganisms.[2][6]

Part 2: A Framework for the Isolation and Purification of 2-Pteridinol from Natural Sources

The isolation of 2-Pteridinol from a natural source, such as insects, is a multi-step process that requires careful attention to the compound's stability. Pteridines can be sensitive to light, pH changes, and oxidation.[7] The following protocol is a synthesized methodology based on established techniques for pteridine isolation.

Step 1: Extraction of Pteridines

The initial step involves the extraction of pteridines from the biological matrix. The choice of solvent and extraction conditions is critical to maximize yield and minimize degradation.

Protocol: Solvent Extraction of Pteridines from Insect Material (e.g., Drosophila heads)

-

Homogenization: Homogenize the insect material (e.g., 1 gram of Drosophila heads) in a cold mortar and pestle or with a mechanical homogenizer.

-

Solvent Addition: Add 10 mL of a cold extraction solvent, such as ethanol/water (1:1 v/v) or acidic methanol (e.g., 1% acetic acid in methanol). The slightly acidic conditions can help to stabilize the pteridines.

-

Extraction: Stir the mixture vigorously for 1-2 hours at 4°C in the dark to prevent photodegradation.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet the solid debris.

-

Supernatant Collection: Carefully decant and collect the supernatant, which contains the crude pteridine extract.

-

Re-extraction: Repeat the extraction process on the pellet with a fresh portion of the extraction solvent to ensure complete recovery. Combine the supernatants.

Causality Behind Experimental Choices: The use of cold, dark conditions and a slightly acidic solvent is crucial to mitigate the degradation of pteridines, which are often light and heat-labile.[7] The solvent choice aims to efficiently solubilize the polar pteridine compounds.

Step 2: Purification by Chromatography

The crude extract contains a mixture of pteridines and other metabolites. Chromatographic techniques are essential for the separation and purification of 2-Pteridinol.

Protocol: Column Chromatography for Initial Purification

-

Column Packing: Pack a glass column with a suitable stationary phase, such as cellulose phosphate or a polyamide resin, equilibrated with the starting mobile phase (e.g., water or a dilute buffer).

-

Sample Loading: Concentrate the crude extract under reduced pressure and redissolve it in a minimal volume of the starting mobile phase. Load the concentrated sample onto the column.

-

Elution: Elute the column with a stepwise or gradient elution of increasing solvent polarity. For example, a gradient of increasing ethanol or isopropanol in water can be effective.

-

Fraction Collection: Collect fractions and monitor the elution of pteridines by measuring the fluorescence of the fractions (excitation ~350 nm, emission ~450 nm), as many pteridines are fluorescent.

-

Pooling and Concentration: Pool the fractions containing the desired compound based on their fluorescence profile and concentrate them.

Causality Behind Experimental Choices: The choice of stationary and mobile phases is designed to exploit the differences in polarity and charge among the various pteridines in the extract, allowing for their separation. Fluorescence detection is a highly sensitive method for tracking pteridines during chromatography.[7]

Protocol: Thin-Layer Chromatography (TLC) for Finer Separation and Analysis

-

Plate Preparation: Use pre-coated cellulose or silica gel TLC plates.

-

Spotting: Spot the concentrated fractions from the column chromatography onto the TLC plate.

-

Development: Develop the plate in a sealed chamber with a suitable solvent system. A common system for pteridines is n-propanol:1% ammonia (2:1 v/v).

-

Visualization: Visualize the separated spots under UV light (254 nm and 366 nm). Pteridines often appear as fluorescent or dark quenching spots.

-

Rf Value Calculation: Calculate the Retention Factor (Rf) value for each spot to aid in identification.[8][9]

-

Preparative TLC: For isolation, scrape the band corresponding to 2-Pteridinol from a preparative TLC plate and elute the compound from the stationary phase with a suitable solvent.

Causality Behind Experimental Choices: TLC provides a rapid and effective method for further separating closely related pteridines and for assessing the purity of the fractions. The choice of the solvent system is critical for achieving good resolution.

The following diagram illustrates the general workflow for the isolation and purification of 2-Pteridinol from a natural source.

Caption: Workflow for the isolation of 2-Pteridinol.

Part 3: Structural Elucidation and Characterization

Once isolated, the identity and purity of 2-Pteridinol must be confirmed using a combination of spectroscopic techniques.

Spectroscopic Characterization

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the absorption maxima of the compound, which are characteristic of the pteridine ring system. The spectrum is typically recorded in acidic, neutral, and basic solutions to observe shifts in the absorption maxima due to changes in ionization state.[10]

-

Fluorescence Spectroscopy: As many pteridines are fluorescent, fluorescence spectroscopy is a highly sensitive method for characterization. The excitation and emission spectra are recorded to determine the fluorescence maxima.[11]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule, including the number and connectivity of protons and carbons.[13][14]

Physicochemical Data for 2-Pteridinone

The following table summarizes key physicochemical and spectroscopic data for the 2-pteridinone tautomer, which is often the predominant form in polar solvents.

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₄O | (Calculated) |

| Molecular Weight | 148.12 g/mol | (Calculated) |

| Appearance | Pale yellow solid | [13] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~9.79 (s, 1H), ~7.72 (s, 1H), ~6.93 (d, 1H), ~6.08 (d, 1H) | [13] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~165.18, ~151.67, ~148.89, ~147.15, ~98.06 | [13] |

| High-Resolution Mass Spec (m/z) | [M+H]⁺: 149.0463 | (Calculated) |

Conclusion

The discovery and isolation of 2-Pteridinol are rooted in the historical exploration of natural pigments. While it may not be a direct therapeutic agent itself, its study provides invaluable insights into the chemistry and biology of the broader class of pteridines. The methodologies for its isolation and characterization, refined over decades, serve as a blueprint for the investigation of other novel pteridine compounds with potential applications in medicine and biotechnology. A thorough understanding of these techniques is essential for any researcher venturing into the rich and complex world of pteridine science.

References

-

Tomšíková, H., Tomšík, P., Solich, P., & Nováková, L. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307–2326. [Link]

-

Ferré, J., et al. (1986). Pigment patterns in mutants affecting the biosynthesis of pteridines and xanthommatin in Drosophila melanogaster. Biochemical Genetics, 24(7-8), 545–569. [Link]

-

Wilson, T. G., & Jacobson, K. B. (1977). Isolation and characterization of pteridines from heads of Drosophila melanogaster by a modified thin-layer chromatography procedure. Biochemical Genetics, 15(3-4), 307–319. [Link]

-

Science4Breakfast. (2021, July 20). Paper Chromatography Full Experiment Including Calculating Rf Values Science4Breakfast GCSE Science [Video]. YouTube. [Link]

-

Krascsenicsová, K., et al. (2018). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules, 23(11), 2814. [Link]

-

Pfleiderer, W. (1999). Pteridines. In Rodd's Chemistry of Carbon Compounds (Vol. 4, pp. 223-315). Elsevier. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Andrade, P., & Carneiro, M. C. (2024). Biosynthesis of Pteridines in Insects: A Review. Insects, 15(5), 334. [Link]

-

ChemHelp ASAP. (2022, November 22). mass spectrum & fragmentation of 2-pentanone [Video]. YouTube. [Link]

-

Bridges, J. W., Davies, D. S., & Williams, R. T. (1966). Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group. Biochemical Journal, 98(2), 451–468. [Link]

-

Galván, I., et al. (2021). Pterin-based pigmentation in animals. Biology Letters, 17(8), 20210170. [Link]

-

Ewers, U., Günther, H., & Jaenicke, L. (1973). 13C-NMR. Spectra of Pteridines. Angewandte Chemie International Edition in English, 12(12), 1017-1018. [Link]

-

Armisén, D., et al. (2019). Cooption of the pteridine biosynthesis pathway underlies the diversification of embryonic colors in water striders. Proceedings of the National Academy of Sciences, 116(38), 19046-19055. [Link]

-

Forrest, H. S., & Mitchell, H. K. (1955). Pteridines from Drosophila. III. Isolation and Identification of Three More Pteridines. Journal of the American Chemical Society, 77(18), 4865–4869. [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the mass spectrum of E/Z pent-2-ene (cis/trans isomers). [Link]

-

Forrest, H. S., & Mitchell, H. K. (1954). Pteridines from Drosophila. I. The Structure of a Yellow Pigment. Journal of the American Chemical Society, 76(21), 5656–5658. [Link]

-

Wood, H. C. S., et al. (2003). Syntheses of highly functionalised pteridines. Organic & Biomolecular Chemistry, 1(4), 664-675. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135398660, Pterin. [Link]

-

ResearchGate. (n.d.). UV‐Vis absorption and fluorescence emission spectra of red region... [Image]. [Link]

-

Cash, D. (2008, September). Paper Chromatography of Food Colour Dyes. [Link]

-

Wiederrecht, G. J., Paton, D. R., & Brown, G. M. (1981). The isolation and identification of an intermediate involved in the biosynthesis of drosopterin in Drosophila melanogaster. Journal of Biological Chemistry, 256(20), 10399–10402. [Link]

-

Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

FooDB. (2010, April 8). Showing Compound Pterin (FDB005613). [Link]

-

Chem LibreTexts. (n.d.). Rf value. [Link]

-

Siddique, M., et al. (2019). Deep UV dispersion and absorption spectroscopy of biomolecules. Biomedical Optics Express, 10(2), 643-653. [Link]

-

Albert, A., & McCormack, J. J. (1966). Pteridine studies. Part XXXII. Nucleophilic addition reactions of 2-aminopteridine. Journal of the Chemical Society C: Organic, 1117-1121. [Link]

-

IJFMR. (2022). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. International Journal for Multidisciplinary Research, 4(5). [Link]

-

Alfano, A. C., et al. (2004). Photophysics and Photochemistry of Horseradish Peroxidase A2 upon Ultraviolet Illumination. Biophysical Journal, 86(3), 1718–1729. [Link]

-

Rodriguez, C. A., et al. (2003). Isolation of Drosophila activin and follistatin cDNAs using novel MACH amplification protocols. Gene, 315, 133-142. [Link]

-

Alfieri, H. R., et al. (1979). Isolation, Properties and Cellular Distribution of D1, a Chromosomal Protein of Drosophila. Journal of Cell Biology, 83(2), 235-243. [Link]

-

ResearchGate. (n.d.). UV spectrum of 3-hydroxypyridine [Image]. [Link]

-

Albert, A., & Brown, D. J. (1953). Pteridine studies. Part XI. The decomposition of 2-hydroxypteridine by alkali. Journal of the Chemical Society (Resumed), 2853-2855. [Link]

-

Pfleiderer, W. E. (2013). Professor Wolfgang E. Pfleiderer – obituary. Pteridines, 24(4), 231-233. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Showing Compound Pterin (FDB005613) - FooDB [foodb.ca]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Pigment patterns in mutants affecting the biosynthesis of pteridines and xanthommatin in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uclmail.net [uclmail.net]

- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

2-Pteridinol: Tautomeric Equilibrium and Isomeric Characterization

Executive Summary

The structural integrity of pteridine-based scaffolds is fundamental to the design of folate antagonists, anticancer agents, and enzyme cofactors. 2-Pteridinol (2-hydroxypteridine) presents a classic yet often misunderstood case of lactam-lactim tautomerism . While nomenclature often defaults to the "ol" (hydroxy) suffix, thermodynamic and spectroscopic evidence confirms that the 2(1H)-pteridinone (lactam) form is the dominant species in the solid state and in polar solution. This guide provides a definitive technical analysis of this equilibrium, offering validated synthesis protocols, characterization benchmarks, and mechanistic insights for drug development applications.[1]

Molecular Architecture & Tautomeric Landscape

The Lactam-Lactim Paradigm

The core structural ambiguity of 2-pteridinol lies in the proton transfer between the N1 nitrogen and the C2 oxygen. This is not merely a static isomerism but a dynamic equilibrium sensitive to environmental dielectric constants.

-

Lactim Form (2-Hydroxypteridine): Characterized by an aromatic pyrimidine ring and a hydroxyl group at C2. Dominant only in the gas phase or highly non-polar environments where solvation of the dipole is minimal.

-

Lactam Form (2(1H)-Pteridinone): Characterized by a carbonyl at C2 and a protonated N1. This form breaks the aromaticity of the pyrimidine ring locally but is thermodynamically stabilized in solution by a high dipole moment and strong solvation energy.

Thermodynamic Stability

In aqueous and polar organic solvents (DMSO, Methanol), the equilibrium shifts almost exclusively to the lactam form (

-

Solvation Enthalpy: The highly polar carbonyl group and the N-H donor allow for stronger hydrogen bonding with solvent molecules compared to the O-H group of the lactim.

-

Dimerization: In the solid state and concentrated solution, 2(1H)-pteridinone forms stable, centrosymmetric hydrogen-bonded dimers (similar to 2-pyridone), further anchoring the proton at N1.[1]

Figure 1: The dynamic equilibrium between the lactim and lactam forms.[1] In drug development contexts (physiological pH/solvents), the Lactam form is the relevant pharmacophore.

Experimental Protocol: Synthesis and Isolation

Principles of Synthesis

The most robust route to 2-pteridinol is the Isay Condensation , involving the fusion of a 4,5-diaminopyrimidine precursor with a dicarbonyl species. This method is preferred for its regiochemical predictability.

Step-by-Step Methodology

Objective: Synthesis of 2(1H)-pteridinone from 4,5-diaminopyrimidine.

Reagents:

-

Glyoxal (40% aqueous solution)[1]

-

Ethanol (Solvent)[1]

-

Sodium Bisulfite (Optional, for purification)[1]

Protocol:

-

Preparation: Dissolve 10 mmol of 4,5-diaminopyrimidine in 50 mL of refluxing ethanol. Ensure complete dissolution to prevent heterogeneous clumping.

-

Condensation: Add 12 mmol of glyoxal solution dropwise over 20 minutes. The slow addition prevents the polymerization of glyoxal.

-

Reflux: Heat the mixture at reflux (78°C) for 4 hours. The solution will darken, indicating ring closure.[1]

-

Isolation: Cool the reaction mixture to 0°C in an ice bath. The crude pteridinone will precipitate as a solid.

-

Purification: Recrystallize from water or aqueous ethanol.

-

Validation Check: If the product remains dark/tarry, sublime the solid under reduced pressure (180°C, 0.5 mmHg) to obtain analytical-grade crystals.[1]

-

Figure 2: Synthetic workflow for the Isay condensation of 2-pteridinone.

Spectroscopic Characterization & Validation

To distinguish between the isomeric forms and confirm the tautomeric state, a multi-modal spectroscopic approach is required.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for establishing the presence of the N-H proton (lactam) versus the O-H proton (lactim).

Data Table: Diagnostic Signals in DMSO-d6

| Feature | Chemical Shift ( | Multiplicity | Interpretation |

| N1-H | 12.0 - 13.5 ppm | Broad Singlet | Diagnostic for Lactam. Indicates protonation at N1.[1] Disappears with D₂O shake. |

| C4-H | 8.8 - 9.2 ppm | Singlet | Deshielded due to proximity to ring nitrogens.[1] |

| C6-H / C7-H | 8.5 - 9.0 ppm | Doublets ( | Pyrazine ring protons.[1] Coupling confirms ring integrity. |

Self-Validating Check: If a sharp singlet is observed around 10-11 ppm without the broadness characteristic of an amide, suspect the O-H lactim form (rare) or an impurity. The N1-H lactam signal is typically broad due to quadrupolar relaxation of the nitrogen and exchange.

UV-Vis Spectroscopy

The absorption spectrum is solvent-dependent, acting as a probe for the tautomeric state.

-

Lactam (Water/Ethanol):

nm. The extended conjugation of the pteridine system redshifts the absorption compared to the pyridine analog ( -

Lactim (Non-polar): Typically exhibits a hypsochromic shift (blue shift) relative to the lactam form.

Isomeric Forms: A Comparative Analysis

While this guide focuses on the 2-isomer, understanding the landscape of pteridinol isomers is crucial for confirming regiochemistry during synthesis.

| Isomer | Common Name | Tautomeric Preference | Key Characteristic |

| 2-Pteridinol | 2-Hydroxypteridine | 2(1H)-one | Parent of the 2-oxo series.[1] |

| 4-Pteridinol | 4-Hydroxypteridine | 4(3H)-one | Core scaffold of "Pterin" (2-amino-4-pteridinone).[1] |

| 6-Pteridinol | Xanthopterin (deriv.) | 6(5H)-one | Involved in biological pigmentation. |

| 7-Pteridinol | Isoxanthopterin (deriv.) | 7(8H)-one | Fluorescent metabolite.[1] |

Note: The "one" (keto) forms are universally dominant in biological media for all these isomers.

References

-

Tautomerism in Heterocycles : The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. MDPI.[3] [1]

-

Solvent Effects : Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. ResearchGate.

-

Synthesis Protocols : Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives. NIH.[4]

-

Spectroscopic Data : NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. ACS Publications. [1]

-

Pteridine Chemistry : Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. MDPI.[3] [1]

Sources

In Silico Bioactivity Prediction of the 2-Pteridinol Scaffold: A Multitarget Approach

Topic: In Silico Prediction of 2-Pteridinol Bioactivity Content Type: Technical Whitepaper / Protocol Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists[1]

Executive Summary

The pteridine scaffold represents a privileged structure in medicinal chemistry, serving as the core for critical cofactors (folates, biopterins) and therapeutic agents (Methotrexate). 2-Pteridinol (2-hydroxypteridine) is a fundamental metabolite and structural analogue of xanthine.[1] Its bioactivity profile is governed by a complex tautomeric equilibrium that critically influences ligand-protein recognition.[1]

This guide provides a rigorous in silico framework for predicting the bioactivity of 2-Pteridinol.[1] Unlike standard high-throughput screening protocols, this workflow prioritizes tautomeric state enumeration , mechanistic target selection (specifically Xanthine Oxidase and Pteridine Reductase), and ADMET profiling to validate druggability early in the pipeline.

Chemical Space & Tautomeric Challenge

The "Chameleon" Effect in Docking

A common failure point in the in silico prediction of nitrogen heterocycles is the neglect of tautomerism. 2-Pteridinol exists in a dynamic equilibrium between the lactim (2-hydroxypteridine) and lactam (pteridin-2(1H)-one) forms.[1]

-

Lactim Form: Aromatic hydroxyl group; acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1]

-

Lactam Form: Amide-like structure; the proton shifts to N1 or N3, altering the electrostatic potential surface (ESP) and hydrogen bonding network.[1]

Expert Insight: In aqueous solution and solid state, the lactam (2-one) tautomer generally predominates due to the high resonance stabilization of the amide-like system.[1] However, within a hydrophobic enzymatic pocket, the lactim form may be stabilized if specific residues (e.g., Serine, Threonine) require a hydroxyl donor.[1]

Protocol Requirement: You must generate 3D conformers for both tautomers. Docking only one will result in false negatives.[1]

Target Identification & Profiling

Based on structural homology to natural substrates (Xanthine, Dihydrofolate), 2-Pteridinol is predicted to show high affinity for oxidoreductases and transferases involved in purine and folate metabolism.[1]

Primary Targets:

-

Xanthine Oxidase (XO):

-

Pteridine Reductase 1 (PTR1):

-

Dihydrofolate Reductase (DHFR):

Computational Workflow & Methodology

Phase A: Ligand Preparation[1]

-

Structure Generation: Use ChemDraw or Avogadro to build 2-Pteridinol.[1]

-

Tautomer Enumeration: Use LigPrep (Schrödinger) or OpenBabel to generate the lactam and lactim forms.[1]

-

Energy Minimization: Apply the MMFF94 force field to relax bond angles.[1]

-

Charge Assignment: Compute Gasteiger-Marsili partial charges. Critical: Ensure N1/N3 protonation states are distinct for the lactam form.

Phase B: Molecular Docking (AutoDock Vina Protocol)

This protocol uses AutoDock Vina due to its scoring function's accuracy with small heterocyclic ligands.[1]

Step-by-Step Protocol:

-

Receptor Prep: Remove water molecules (unless bridging is catalytic).[1] Add polar hydrogens.[1][4] Compute Kollman charges.

-

Grid Box Definition (Example for XO - PDB: 1FIQ):

-

Docking Parameters:

-

Exhaustiveness: 32 (High precision required for small fragments).

-

Num_modes: 10.

-

-

Validation: Re-dock the native co-crystallized ligand.[1] RMSD must be < 2.0 Å.[1]

Phase C: Molecular Dynamics (MD) Validation

Docking provides a static snapshot.[1] MD simulations (GROMACS/AMBER) are required to verify the stability of the Tautomer-Protein complex.[1]

-

Time Scale: 50 ns production run.

-

Solvent: TIP3P water model.

-

Analysis: Monitor RMSD (Root Mean Square Deviation) of the ligand.[5] If RMSD > 3.0 Å, the binding pose is unstable.

Visualization: The Prediction Pipeline

The following diagram illustrates the logical flow from chemical structure to bioactivity prediction, emphasizing the tautomer split.

Caption: Workflow separating tautomeric forms before parallel docking against XO and PTR1 targets.

ADMET & Druggability Profile

For 2-Pteridinol to be a viable lead, it must satisfy pharmacokinetic parameters.[1] The following data is predicted based on the scaffold's physicochemical properties (SwissADME/ProTox-II algorithms).

Predicted Physicochemical Properties

| Property | Predicted Value | Interpretation |

| Molecular Weight | ~148.12 g/mol | Optimal. High ligand efficiency (LE).[1] |

| LogP (Lipophilicity) | -0.5 to 0.2 | Hydrophilic. Good aqueous solubility, but may require transport carriers.[1] |

| H-Bond Donors | 1-2 (Tautomer dependent) | Within Lipinski Rules (≤5).[1] |

| H-Bond Acceptors | 3-4 | Within Lipinski Rules (≤10).[1] |

| TPSA | ~65 Ų | Good Absorption. High probability of passive oral absorption.[1] |

Toxicity & Safety (ProTox-II Prediction)

-

Hepatotoxicity: Low probability (Fragment is a metabolite).[1]

-

Carcinogenicity: Potential risk (Pteridines can intercalate DNA; Ames test simulation required).[1]

-

Mutagenicity: Flagged for scrutiny due to structural similarity to base analogs.[1]

Mechanistic Signaling Pathway

Understanding the biological context is crucial.[1] Below is the signaling pathway for Xanthine Oxidase inhibition, the primary predicted mechanism for 2-Pteridinol bioactivity.

Caption: 2-Pteridinol competitively inhibits XO, reducing Uric Acid and ROS production.[1]

Conclusion & Strategic Recommendations

The in silico analysis identifies 2-Pteridinol as a high-potential fragment for targeting Xanthine Oxidase and Pteridine Reductase 1 .[1]

-

Tautomerism is Key: The lactam form is likely the bioactive conformer for XO inhibition due to H-bonding complementarity with the Molybdenum center.[1]

-

Fragment-Based Design: Due to its low molecular weight (~148 Da), 2-Pteridinol should be utilized as a Fragment-Based Drug Discovery (FBDD) starting point.[1] Growing the molecule at the C6 or C7 positions can improve specificity and potency.

-

Safety: While ADME properties are favorable, mutagenicity potential must be ruled out in vitro (Ames test) early in development.[1]

References

-

Inhibition of xanthine oxidase by pterins. Source: PubMed URL:[1][Link][1]

-

Natural Product Identification and Molecular Docking Studies of Leishmania Major Pteridine Reductase Inhibitors. Source: PubMed Central URL:[1][Link]

-

Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. Source: PubMed URL:[1][Link]

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Source:[1] Scientific Reports URL:[1][Link][1]

-

AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Source: Journal of Computational Chemistry URL:[Link][1]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular docking analysis of triterpenoids from Cassia fistula with breast cancer targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust HILIC-UV Method for the Quantitative Analysis of 2-Hydroxypteridine

Abstract

This application note describes a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-hydroxypteridine. Pteridines are a class of heterocyclic compounds of great interest in clinical diagnostics and drug development due to their roles as biomarkers and metabolic intermediates. 2-hydroxypteridine, a polar and hydrophilic molecule, presents a significant challenge for traditional reversed-phase chromatography. To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with UV detection has been developed and validated. This guide provides a comprehensive, step-by-step protocol suitable for researchers, scientists, and drug development professionals, detailing everything from sample preparation to data analysis, while explaining the scientific rationale behind each step to ensure methodological integrity and reproducibility.

Introduction and Scientific Rationale

Pteridines are bicyclic heterocyclic compounds, composed of fused pyrimidine and pyrazine rings, that are involved in numerous biological pathways.[1] Altered levels of specific pteridines in biological fluids are associated with various pathological conditions, including immune system activation, neurological disorders, and cancer, making them valuable biomarkers.[2][3]

2-hydroxypteridine (also known as pteridin-2-ol) is a polar metabolite that exists in a tautomeric equilibrium with its more stable keto form, pteridin-2(1H)-one.[4][5][6][7] This equilibrium is analogous to the well-documented keto-enol tautomerism of 2-hydroxypyridine.[8] The high polarity and water solubility of this compound make it difficult to retain and resolve using conventional reversed-phase HPLC columns like C18.[9]

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for such analytes. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[9][10] A thin, water-enriched layer forms on the surface of the stationary phase, and analyte retention is governed by a partitioning mechanism between this aqueous layer and the bulk organic mobile phase.[10][11][12] This approach provides excellent retention and separation for highly polar compounds that are unretained in reversed-phase chromatography.[2][13] This application note leverages the HILIC separation principle to establish a robust and reproducible analytical method for 2-hydroxypteridine.

Experimental Workflow Overview

The entire analytical process, from sample handling to final quantification, is designed to ensure data integrity and reproducibility. The workflow emphasizes proper sample preparation to maintain analyte stability and chromatographic excellence for accurate measurement.

Caption: Overall workflow for the HILIC-UV analysis of 2-hydroxypteridine.

Materials and Methodology

Reagents and Materials

-

2-Hydroxypteridine reference standard (>98% purity)

-

Acetonitrile (HPLC or LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Acetic acid (glacial, analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

0.22 µm syringe filters (e.g., PVDF or nylon)

-

HPLC vials with inserts

Instrumentation

-

HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a UV or Photo Diode Array (PDA) detector.

Chromatographic Conditions

The causality behind these specific choices is critical for method success. An amide-based HILIC column is selected for its robust hydrophilic surface and excellent peak shape for polar heterocyclic compounds.[3] The mobile phase, consisting of a high percentage of acetonitrile with an ammonium acetate buffer, facilitates the HILIC partitioning mechanism.[9] The pH is maintained slightly acidic to ensure consistent ionization of the analyte, thereby promoting reproducible retention. A detection wavelength of 295 nm is chosen based on the UV absorbance maxima of analogous structures like 2-hydroxypyridine, which provides a good balance of sensitivity and selectivity.[8][14]

| Parameter | Condition |

| HPLC Column | Amide HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide), 100 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with Acetic Acid) |

| Mobile Phase B | 90:10 Acetonitrile:Mobile Phase A |

| Gradient Program | Isocratic |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| UV Detection | 295 nm |

| Run Time | 8 minutes |

Detailed Protocols

Preparation of Standard Solutions

Accuracy begins with correctly prepared standards. A stock solution is prepared in a solvent that ensures complete dissolution, which is then serially diluted to create a calibration curve spanning the expected sample concentration range.

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-hydroxypteridine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with Mobile Phase A. Sonicate for 5 minutes if necessary to ensure complete dissolution.

-

Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and bring to volume with Mobile Phase A.

-

Calibration Standards (0.5 - 25 µg/mL): Prepare a series of calibration standards by serially diluting the Working Stock Solution with Mobile Phase A. A suggested range includes 0.5, 1, 2.5, 5, 10, and 25 µg/mL.

Sample Preparation (Human Urine)

For complex matrices like urine, sample preparation is crucial to remove interferences and ensure analyte stability.[2] Given the high concentration of many metabolites in urine, a "dilute-and-shoot" approach is often sufficient and minimizes sample manipulation.[15]

-

Collection & Storage: Collect urine samples and store them at -80 °C until analysis to ensure stability.

-

Thawing & Centrifugation: Thaw samples completely at room temperature. Vortex for 15 seconds, then centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet particulates.

-

Dilution & Filtration: Carefully collect the supernatant. Dilute the supernatant 1:10 with Mobile Phase A (e.g., 100 µL of supernatant + 900 µL of Mobile Phase A).

-

Final Step: Filter the diluted sample through a 0.22 µm syringe filter directly into an HPLC vial.

Method Validation Protocol

The trustworthiness of an analytical method is established through rigorous validation. The protocol must adhere to internationally recognized standards, such as the ICH Q2(R2) guidelines, to demonstrate its suitability for the intended purpose.[10]

Caption: Key parameters for HPLC method validation based on ICH guidelines.

System Suitability Testing (SST)

Before any analytical run, the system's performance must be verified. This is a non-negotiable step for a self-validating system.

-

Procedure: Inject a mid-level calibration standard (e.g., 5 µg/mL) five times consecutively.

-

Acceptance Criteria:

-

Peak Area %RSD: ≤ 2.0%

-

Retention Time %RSD: ≤ 1.0%

-

Tailing Factor (Asymmetry): 0.8 - 1.5

-

Theoretical Plates (N): > 5000

-

Validation Parameters & Expected Results

| Parameter | Specification | Purpose |

| Specificity | No interfering peaks at the retention time of 2-hydroxypteridine in blank matrix chromatograms. | To ensure the method measures only the intended analyte. |

| Linearity | R² ≥ 0.995 over the range of 0.5 - 25 µg/mL. | To confirm a proportional relationship between concentration and detector response. |

| Accuracy | Mean recovery of 85-115% at three concentrations (low, mid, high) in the spiked matrix. | To demonstrate how close the measured value is to the true value. |

| Precision (RSD) | Repeatability (Intra-day): ≤ 5% Intermediate Precision (Inter-day): ≤ 5% | To assess the method's reproducibility under various conditions.[13] |

| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | The lowest amount of analyte that can be reliably detected. |

| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1; with acceptable precision and accuracy. | The lowest amount of analyte that can be accurately quantified. |

| Robustness | Retention time and peak area remain within SST criteria when method parameters are slightly varied. | To show the method's reliability during normal use. |

Data Analysis and Reporting

-

Calibration Curve: Generate a linear regression curve by plotting the peak area of the 2-hydroxypteridine standards against their known concentrations.

-

Quantification: Use the regression equation (y = mx + c) from the calibration curve to calculate the concentration of 2-hydroxypteridine in the prepared samples based on their measured peak areas.

-

Final Concentration: Remember to account for the dilution factor used during sample preparation to report the final concentration in the original sample matrix (e.g., µg/mL in urine).

Final Concentration = Concentration from Curve × Dilution Factor

Conclusion

This application note presents a validated, robust, and reliable HILIC-UV method for the quantitative analysis of 2-hydroxypteridine. By leveraging the principles of hydrophilic interaction chromatography, this method successfully addresses the challenges associated with retaining and separating this highly polar compound. The detailed protocols for sample preparation, chromatographic analysis, and method validation provide a comprehensive framework for scientists in pharmaceutical and clinical research to accurately measure 2-hydroxypteridine, facilitating its study as a potential biomarker and metabolic intermediate.

References

-

FooDB. (2020). Showing Compound 2-Hydroxypyridine (FDB112195). FooDB. [Link]

-

Al-Hujran, T. A., et al. (2022). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. ACS Omega. [Link]

-

Cativiela, C., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. [Link]

-

Tomšíková, H., et al. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis. [Link]

-

Wikipedia. 2-Pyridone. Wikipedia. [Link]

-

PubChem. 2-Pyridone. National Center for Biotechnology Information. [Link]

-

Durán-Merás, I., et al. (2016). Development of an HPLC-MS Method for the Determination of Natural Pteridines in Tomato Samples. Analytical Methods. [Link]

-

González-Ruiz, V., et al. (2023). Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies. Molecules. [Link]

-

TSKgel. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. [https://www.separations.asia/Applications/Alternate-Selectivity-for-Polar-Compounds-in-Hydrophilic-Interaction-Liquid-Chromatography-HILIC-Using-a-New-Amino-Type-HILIC-Column.html]([Link] Chromatography-HILIC-Using-a-New-Amino-Type-HILIC-Column.html)

-

ResearchGate. (n.d.). HPLC chromatograms (295 nm) and UV spectra of dihydroxypyridine.... ResearchGate. [Link]

-

Buszewski, B., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]

-

PubChem. Hydroxypyridinone. National Center for Biotechnology Information. [Link]

-

Teledyne ISCO. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Teledyne ISCO. [Link]

-

Nováková, L., et al. (2014). Sample preparation and UHPLC-FD analysis of pteridines in human urine. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Gomes, M. G., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

-

ResearchGate. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. ResearchGate. [Link]

-

Ghavami, A., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]

-

Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. [Link]

-

ResearchGate. (n.d.). The UV-vis absorption spectra. ResearchGate. [Link]

-

Al-Hujran, T. A., et al. (2023). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. Scientific Reports. [Link]

-

ResearchGate. (n.d.). UV spectrum of 3-hydroxypyridine. ResearchGate. [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. chromatographytoday.com [chromatographytoday.com]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

- 15. Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies | MDPI [mdpi.com]

Application Notes and Protocols: Characterizing 2-Pteridinol as a Novel Enzyme Inhibitor

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Pteridinol in enzyme inhibition assays. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating 2-Pteridinol as a potential enzyme inhibitor, with a primary focus on xanthine oxidase as a representative enzyme target. The principles and methodologies described herein can be adapted for the study of 2-Pteridinol against other relevant enzyme systems.

Introduction: The Therapeutic Potential of Pteridine Derivatives

Pteridine derivatives represent a class of heterocyclic compounds with significant biological activities, forming the core structure of essential cofactors such as folate and biopterin.[1][2] Their ubiquitous role in cellular processes makes them attractive scaffolds for the development of novel therapeutic agents.[3] Many pteridine-based molecules have been investigated as inhibitors of various enzymes, including dihydrofolate reductase, nitric oxide synthases, and xanthine oxidase, highlighting their potential in oncology, inflammatory diseases, and metabolic disorders.[4][5][6]

2-Pteridinol, a member of the pteridine family, is an intriguing candidate for enzyme inhibition studies due to its structural similarity to known enzyme substrates and inhibitors. This document provides the foundational knowledge and detailed protocols to investigate the inhibitory potential of 2-Pteridinol, using xanthine oxidase as a primary and well-characterized model system.

Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[7] Overproduction of uric acid can lead to hyperuricemia, a condition strongly associated with gout.[8] Therefore, inhibitors of xanthine oxidase are clinically important for the management of this painful inflammatory disease.[6] Allopurinol, a structural analog of hypoxanthine, is a widely used xanthine oxidase inhibitor and serves as a valuable positive control in screening new inhibitory compounds.[9]

Mechanism of Action: A-Priori Hypothesis for 2-Pteridinol

Based on the known inhibitory activities of other pteridine derivatives like xanthopterin on xanthine oxidase, it is hypothesized that 2-Pteridinol may act as a competitive inhibitor.[10] This mode of inhibition occurs when the inhibitor molecule structurally resembles the substrate and competes for binding to the active site of the enzyme.[8] By occupying the active site, the competitive inhibitor prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction.

Caption: Competitive inhibition of xanthine oxidase by 2-Pteridinol.

Materials and Reagents

For a robust and reproducible enzyme inhibition assay, high-quality reagents are essential.

| Reagent | Supplier (Example) | Catalogue Number (Example) | Storage |

| 2-Pteridinol | Sigma-Aldrich | PXXXX | Room Temperature |

| Xanthine Oxidase (from bovine milk) | Sigma-Aldrich | X4376 | -20°C |

| Xanthine | Sigma-Aldrich | X0626 | Room Temperature |

| Allopurinol (Positive Control) | Sigma-Aldrich | A8003 | Room Temperature |

| Potassium Phosphate Monobasic | Fisher Scientific | P285 | Room Temperature |

| Potassium Phosphate Dibasic | Fisher Scientific | P288 | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

| 96-well UV-transparent microplates | Corning | 3635 | Room Temperature |

| Purified Water (≥18 MΩ·cm) | Millipore | - | Room Temperature |

Experimental Protocols

The following protocols are designed for a 96-well plate format, suitable for medium to high-throughput screening.

-

Phosphate Buffer (50 mM, pH 7.5):

-

Prepare a stock solution of 50 mM potassium phosphate monobasic and a stock solution of 50 mM potassium phosphate dibasic.

-

Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 7.5 is achieved.

-

Store at 4°C for up to one month.[11]

-

-

Xanthine Oxidase Stock Solution (1 U/mL):

-

Dissolve the lyophilized enzyme powder in cold phosphate buffer (50 mM, pH 7.5) to a final concentration of 1 U/mL.

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Xanthine Substrate Stock Solution (10 mM):

-

Dissolve xanthine powder in 1 M NaOH to a concentration of 10 mM.

-

Further dilute with phosphate buffer (50 mM, pH 7.5) to the desired working concentrations. Prepare fresh daily.

-

-

2-Pteridinol Stock Solution (10 mM):

-

Dissolve 2-Pteridinol in DMSO to a final concentration of 10 mM.

-

Store at -20°C.

-

-

Allopurinol Stock Solution (1 mM):

-

Dissolve allopurinol in 0.1 M NaOH to a final concentration of 1 mM.

-

Store at 4°C.

-

This spectrophotometric assay measures the formation of uric acid from xanthine, which absorbs light at 295 nm.[9]

Caption: Workflow for the xanthine oxidase inhibition assay.

Step-by-Step Procedure:

-

Assay Plate Setup:

-

In a 96-well UV-transparent microplate, add the following to each well:

-

Test Wells: 10 µL of 2-Pteridinol at various concentrations (prepared by serial dilution of the stock solution).

-

Positive Control Wells: 10 µL of allopurinol at various concentrations.

-

Negative Control (100% activity) Wells: 10 µL of DMSO (or the vehicle used for the inhibitor).

-

Blank Wells: 10 µL of DMSO and 170 µL of phosphate buffer (no enzyme).

-

-

Add 160 µL of phosphate buffer (50 mM, pH 7.5) to all wells except the blank wells.

-

Add 10 µL of xanthine oxidase solution (working concentration of 0.1 U/mL) to all wells except the blank wells.

-

-

Pre-incubation:

-

Mix the contents of the plate gently by tapping.

-

Incubate the plate at 25°C for 10 minutes.

-

-

Reaction Initiation:

-

Add 20 µL of xanthine substrate solution (working concentration to be optimized, typically around the Km value) to all wells to initiate the reaction. The final reaction volume will be 200 µL.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

Measure the absorbance at 295 nm every minute for 15-30 minutes at 25°C.

-

-

Calculate the Rate of Reaction:

-

For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

-

Calculate the Percentage of Inhibition:

-

The percentage of inhibition for each concentration of 2-Pteridinol is calculated using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100% Where:

-

V_inhibitor = Rate of reaction in the presence of 2-Pteridinol.

-

V_control = Rate of reaction in the absence of the inhibitor (negative control).

-

-

-

Determine the IC50 Value:

-

Plot the percentage of inhibition against the logarithm of the 2-Pteridinol concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Interpreting the Results

The IC50 value provides a quantitative measure of the potency of 2-Pteridinol as an inhibitor of xanthine oxidase. A lower IC50 value indicates a more potent inhibitor.

| Compound | Target Enzyme | IC50 (µM) - Example Data |

| 2-Pteridinol | Xanthine Oxidase | 15.2 ± 2.5 |

| Allopurinol | Xanthine Oxidase | 2.1 ± 0.4[10][12] |

To further characterize the mechanism of inhibition (e.g., competitive, noncompetitive, or uncompetitive), Lineweaver-Burk plots can be generated by measuring the reaction rates at varying substrate and inhibitor concentrations.[10]

Pro-Tips and Troubleshooting

-

Solubility of 2-Pteridinol: Pteridine derivatives can have limited aqueous solubility. Ensure that 2-Pteridinol is fully dissolved in DMSO before preparing aqueous dilutions. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

-

Linear Range of the Assay: It is crucial to ensure that the assay is performed within the linear range of both the enzyme concentration and the reaction time.[13] This can be verified by running preliminary experiments with varying enzyme concentrations and monitoring the reaction progress over a longer duration.

-

Substrate Concentration: For initial screening, a substrate concentration close to the Michaelis-Menten constant (Km) is often used.[14] This allows for the sensitive detection of competitive inhibitors.

-

Interference from Compounds: Some test compounds may absorb light at the same wavelength as the product. It is important to run proper blank controls containing the test compound without the enzyme to correct for any background absorbance.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial characterization of 2-Pteridinol as an enzyme inhibitor, using xanthine oxidase as a model system. By following these methodologies, researchers can obtain reliable and reproducible data on the inhibitory potency and mechanism of action of 2-Pteridinol, which is a critical step in the early stages of drug discovery and development. Further studies can then be designed to investigate the selectivity of 2-Pteridinol against a panel of other enzymes and its efficacy in cell-based and in vivo models.

References

-

El-Sayed, M., et al. (2014). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. PubMed Central. [Link]

-

The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

-

Fernley, R. T., et al. (2007). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. Analytical Biochemistry. [Link]

-

Singh, U. P., & Singh, R. K. (2021). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Oriental Journal of Chemistry. [Link]

-

Sabbadin, F., et al. (2001). Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors. PubMed. [Link]

-

El-Malah, A., et al. (2015). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. [Link]

-

Stone, S. R., et al. (1984). Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues. Biochemical Pharmacology. [Link]

-

Taylor, E. C. (2017). Bicyclic 6-6 Systems: Pteridines. Science of Synthesis. [Link]

-

Nguyen, M. T. T., et al. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. ResearchGate. [Link]

-

Matter, H. (2004). Biology and chemistry of the inhibition of nitric oxide synthases by pteridine-derivatives as therapeutic agents. PubMed. [Link]

-

National Center for Biotechnology Information. (2023). Enzymes as Targets for Drug Development II. [Link]

-

National Center for Biotechnology Information. (2021). Development and validation of CYP26A1 inhibition assay for high-throughput screening. [Link]

-

Lin, S., et al. (2020). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. PubMed Central. [Link]

-

MDPI. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]

-

Nguyen, M. T. T., et al. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Biological Chemistry. [Link]

-

Khan Academy. (n.d.). Enzyme regulation. [Link]

-

University of California, San Diego. (n.d.). Enzyme Assay Protocol. [Link]

-

National Center for Biotechnology Information. (2014). Measurement of Peroxiredoxin Activity. [Link]

-

MDPI. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]

-

Ratia, K., et al. (2014). Ligand screening using enzymatic assays. PubMed. [Link]

-

BioAssay Systems. (n.d.). EnzyChrom™ Xanthine Oxidase Assay Kit. [Link]

Sources

- 1. Mechanism of action of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Super in vitro synergy between inhibitors of dihydrofolate reductase and inhibitors of other folate-requiring enzymes: the critical role of polyglutamylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biology and chemistry of the inhibition of nitric oxide synthases by pteridine-derivatives as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil [mdpi.com]

- 8. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]

- 9. scbt.com [scbt.com]

- 10. Inhibition of xanthine oxidase by pterins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

- 13. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

Advanced Protocol: Use of 2-Pteridinol in Pteridine Metabolism Studies

Introduction & Mechanistic Insight

The study of pteridine metabolism is critical for understanding oxidative stress, immune activation, and folate homeostasis. While Pterin (2-amino-4-hydroxypteridine) is the most common biological reference, 2-Pteridinol (Pteridin-2-ol) serves as a unique mechanistic probe. It functions as a specific substrate for Xanthine Oxidase (XO) and Aldehyde Oxidase (AO) , allowing researchers to dissect the regioselectivity of hydroxylation reactions that drive purine and pteridine catabolism.

The Metabolic Cascade

In biological systems, 2-Pteridinol is primarily an intermediate in the oxidative catabolism of pteridine. The enzyme Xanthine Oxidase (EC 1.17.3.[1]2) catalyzes the sequential hydroxylation of the pteridine ring. Unlike purines, where C8 is the primary site of attack, pteridines undergo oxidation at C4 and C2.

The core utility of 2-Pteridinol lies in its conversion to Lumazine (2,4-dihydroxypteridine). This reaction generates Reactive Oxygen Species (ROS), making 2-Pteridinol a valuable tool for studying XO-mediated oxidative stress without the interference of amino-group chemistry found in standard pterins.

Pathway Visualization

The following diagram illustrates the oxidative pathway where 2-Pteridinol acts as a central intermediate.

Figure 1: Oxidative catabolism of Pteridine. 2-Pteridinol serves as a specific substrate for Xanthine Oxidase to form Lumazine.

Analytical Methodology: HPLC-FLD

Pteridines are inherently fluorescent, offering high sensitivity (nanomolar detection limits) without the need for derivatization. The following protocol is optimized for the separation of 2-Pteridinol from its isomers (4-Pteridinol) and metabolic product (Lumazine).

Equipment & Reagents[2]

-

System: HPLC with Fluorescence Detector (FLD).

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm). Note: Amide columns are superior for retaining highly polar hydroxylated metabolites.

-

Reagents: Ammonium Acetate (LC-MS grade), Acetonitrile (MeCN), Deionized Water (18.2 MΩ).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 10mM Ammonium Acetate (pH 6.0) | pH controls ionization state; pH 6.0 ensures stability of the lactam/lactim tautomers. |

| Mobile Phase B | 100% Acetonitrile | Organic modifier for elution of hydrophobic parent rings. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Injection Vol | 20 µL | Sufficient for nM sensitivity. |

| Column Temp | 25°C | Ambient temperature minimizes thermal degradation of unstable intermediates. |

Detection Settings (Critical)

-

Excitation: 350 nm

-

Emission: 450 nm

-

Note: While 2-Pteridinol has a specific max, these "consensus" wavelengths allow simultaneous detection of Pteridine, 2-Pteridinol, and Lumazine in a single run.

Gradient Profile[3]

-

0-5 min: Isocratic 2% B (Retain polar Lumazine).

-

5-20 min: Linear gradient to 20% B (Elute 2-Pteridinol).

-

20-25 min: Wash 90% B.

-

25-30 min: Re-equilibrate 2% B.

Experimental Protocol: Enzymatic Kinetics Assay

This assay measures the kinetic parameters (

Reagent Preparation

-

Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mM EDTA.

-

Substrate Stock: Dissolve 2-Pteridinol in 0.1 M NaOH (due to low solubility in neutral water), then dilute to 1 mM with Buffer.

-

Enzyme: Bovine Milk Xanthine Oxidase (approx. 0.1 units/mL).

Assay Workflow

-

Blanking: Add 900 µL Buffer to a quartz cuvette (or fluorescence microplate well).

-

Substrate Addition: Add 2-Pteridinol to achieve final concentrations ranging from 1 µM to 100 µM.

-

Initiation: Add 10 µL of Xanthine Oxidase solution. Mix immediately.

-

Monitoring:

-

Method A (Continuous): Monitor increase in fluorescence at Ex 390nm / Em 470nm (Shifted characteristic of Lumazine formation).

-

Method B (Discontinuous/HPLC): Aliquot 100 µL reaction mixture every 5 minutes into 100 µL of 0.5% Perchloric Acid (Stop Solution). Centrifuge and inject supernatant into HPLC.

-

Data Analysis (Michaelis-Menten)

Plot the initial velocity (

-

Interpretation: A high

indicates low affinity, suggesting 2-Pteridinol is a secondary substrate compared to Xanthine or Hypoxanthine. -

Inhibition Studies: To test drug candidates (e.g., Allopurinol), pre-incubate the enzyme with the inhibitor for 5 minutes before adding 2-Pteridinol.

References

-

Mechanism of Xanthine Oxidase: Hille, R. (2005). "Molybdenum-containing hydroxylases." Archives of Biochemistry and Biophysics. Link

- Pteridine Chemistry: Pfleiderer, W. (1985). "Chemistry and Biology of Pteridines." Walter de Gruyter & Co.

-

Fluorescence Properties: Drobizhev, M., et al. (2011).[2] "Two-photon absorption properties of fluorescent proteins." Nature Methods. Link (Referenced for general fluorophore characterization protocols).

-

Enzymatic Assay Standards: Eger, B.T., et al. (2004). "Structural analysis of xanthine oxidase." Journal of Molecular Biology. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of HPLC Parameters for 2-Pteridinol Separation

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of 2-Pteridinol and related pteridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Introduction: The Challenge of Pteridine Analysis

Pteridines, including 2-Pteridinol, are a class of heterocyclic compounds that play crucial roles in various biological processes. Their analysis is vital in many areas of research and clinical diagnostics. However, their high polarity and structural similarity present significant challenges for chromatographic separation.[1] This guide will provide a structured approach to overcoming these challenges, focusing on practical troubleshooting and robust method development.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just a solution but the scientific reasoning behind it.

Q1: I'm observing poor resolution between 2-Pteridinol and other pteridine isomers. What are the likely causes and how can I fix this?

Poor resolution is a frequent challenge stemming from the very similar structures of pteridine isomers. The root cause can typically be traced to the column chemistry, mobile phase composition, or the sample solvent.[2]

Troubleshooting Steps:

-

Column Selection: Pteridines are highly polar, which can lead to poor retention and separation on conventional C18 or C8 reversed-phase (RP) columns.[2] Consider these alternatives:

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds. Columns with amide-based stationary phases have demonstrated superior retention and selectivity for pteridine derivatives.[2][3]

-

Porous Graphitic Carbon (PGC) Columns: PGC columns, like Hypercarb, offer a unique retention mechanism based on the polarizability of the analyte and can provide excellent retention for extremely polar compounds that are difficult to separate using reversed-phase methods.[4]

-

-

Mobile Phase Optimization: The mobile phase is a powerful tool for manipulating selectivity.[5]

-

pH Adjustment: The ionization state of pteridines is highly dependent on the mobile phase pH, which in turn significantly impacts their retention.[2] Even a small change of 0.1 pH units can drastically alter retention times. For HILIC separations, an optimal pH range is often between 4.8 and 7.8.[2] For reversed-phase, adjusting the pH away from the pKa of the analytes can improve retention and peak shape.[6]

-

Organic Modifier Content: In reversed-phase HPLC, increasing the organic content (e.g., acetonitrile) will decrease retention.[2] Conversely, in HILIC, increasing the aqueous content of the mobile phase decreases retention.[2] A systematic adjustment of the organic-to-aqueous ratio is crucial to find the optimal separation window.

-

Buffer Concentration: A sufficient buffer concentration (typically >10 mM) is necessary to control the pH and achieve reproducible results.[2] Note that for Mass Spectrometry (MS) detection, lower buffer concentrations are generally preferred to avoid signal suppression.[2]

-

Ion-Pairing Reagents: For reversed-phase HPLC, the addition of an ion-pairing reagent can improve the retention and resolution of charged pteridine species.[2]

-

-

Sample Solvent: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion and poor resolution.[2][7] Whenever possible, dissolve your sample in the initial mobile phase.[2]

Q2: My chromatogram shows significant peak tailing for 2-Pteridinol. What's causing this and how do I improve the peak shape?

Asymmetrical peaks, such as those with tailing, are often a result of secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

Troubleshooting Steps:

-

Mobile Phase pH: The pH of the mobile phase can influence the ionization of residual silanol groups on silica-based columns, leading to secondary interactions with polar analytes like 2-Pteridinol. Ensure the mobile phase pH is appropriately controlled with a suitable buffer.

-

Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or at the head of the column can cause peak tailing.[2] A damaged column inlet can also be a culprit. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[2]

-

Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.

-

Sample-Solvent Incompatibility: If the sample is not fully dissolved or is incompatible with the mobile phase, it can result in poor peak shape.[2] Ensure your sample is completely dissolved and the sample solvent is compatible with the mobile phase.[2]

Q3: I am struggling to get enough retention for 2-Pteridinol on my C18 column. What are my options?

This is a classic problem when analyzing highly polar compounds on traditional reversed-phase columns. The weak hydrophobic interactions lead to early elution, often near the void volume.

Troubleshooting Steps:

-

Highly Aqueous Mobile Phases: Using a mobile phase with a very high percentage of water can increase retention. However, be aware of "dewetting" or "phase collapse" with some traditional C18 columns, which occurs when the aqueous mobile phase is expelled from the nonpolar pores, leading to a loss of retention.[8] Using columns specifically designed for use in highly aqueous conditions (e.g., AQ-type columns) can mitigate this issue.[9]

-

Switch to HILIC: As mentioned previously, HILIC is specifically designed for the retention of polar compounds and is often the most effective solution for this problem.[3]

-

Ion-Pairing Chromatography: Introducing an ion-pairing reagent to the mobile phase can form a neutral complex with ionized 2-Pteridinol, increasing its hydrophobicity and thus its retention on a reversed-phase column.[2]

Frequently Asked Questions (FAQs)

What type of HPLC column is best for 2-Pteridinol separation?

Both reversed-phase (RP) and HILIC columns can be used, but the choice depends on the specific sample matrix and the other pteridines you need to separate.[2]

-

Reversed-Phase (C18, C8): Commonly used, but may provide insufficient retention for highly polar pteridines.[2][10] Best suited for less polar pteridine derivatives or when using ion-pairing agents.

-

HILIC (Amide, Cyano): Often the preferred choice for polar pteridines, providing better retention and selectivity.[2][3][11]

Which detection method is most suitable for 2-Pteridinol?

-

Fluorescence Detection (FLD): Many pteridines are naturally fluorescent or can be converted to fluorescent forms, making FLD a highly sensitive and selective detection method.[12]

-

Mass Spectrometry (MS): LC-MS offers high selectivity and sensitivity and can measure pteridines in their native states without requiring chemical derivatization.[13] This is a significant advantage as it preserves information about the original oxidation state of the pteridines in the sample.[2]

-

UV-Vis Detection: While less sensitive than FLD or MS, UV-Vis detection can be used. The choice of wavelength is critical for maximizing sensitivity and minimizing interference.[14][15]

How should I prepare my samples for 2-Pteridinol analysis?

Sample preparation is critical for robust and reproducible results.

-

Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter to remove particulates that can clog the column and system.[7]

-

Solid-Phase Extraction (SPE): For complex matrices like plasma or urine, an SPE step can be used to clean up the sample and concentrate the analytes.[13][16]

-

Stabilization: Reduced pteridines can be prone to oxidation. Adding stabilizers like dithiothreitol (DTT) to the sample can help preserve their original form.[1]

-

Solvent Matching: As a best practice, the final sample solvent should be as close in composition to the initial mobile phase as possible.[2][8]

Experimental Protocols & Data

Protocol 1: HILIC-Based Separation of Polar Pteridines

This protocol is a starting point for developing a robust HILIC method for 2-Pteridinol and other polar pteridines.

1. Mobile Phase Preparation:

- Mobile Phase A: 100 mM Ammonium Acetate in water, pH adjusted to 5.0.

- Mobile Phase B: Acetonitrile.

- Filter all mobile phase components through a 0.22 µm filter and degas thoroughly before use.[2]

2. Chromatographic Conditions:

- Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.[2]

- Flow Rate: 0.4 mL/min.[2]

- Column Temperature: 30 °C.[2]

- Injection Volume: 5 µL.

- Gradient:

- 0-1 min: 95% B

- 1-6 min: Linear gradient to 70% B

- 6-7 min: Hold at 70% B

- 7.1-10 min: Return to 95% B and equilibrate.

Data Presentation

Table 1: Comparison of Common HPLC Conditions for Pteridine Analysis